molecular formula C9H8BrClO4S B3417468 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester CAS No. 1061617-77-3

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester

Cat. No.: B3417468
CAS No.: 1061617-77-3
M. Wt: 327.58 g/mol
InChI Key: HJVXLONUETUAED-UHFFFAOYSA-N
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Description

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester is a chemical compound with the molecular formula C9H8BrClO4S It is an ester derivative of benzoic acid, featuring both bromine and chlorosulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester typically involves the bromination and chlorosulfonation of a benzoic acid derivative. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing bromine or chlorosulfonyl groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in various chemical reactions, making the compound a versatile intermediate. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzoic acid methyl ester: Similar structure but with a methoxy group instead of a chlorosulfonyl group.

    3-Bromo-4-chlorobenzoic acid methyl ester: Similar structure but lacks the sulfonyl group.

Uniqueness

3-Bromo-4-(chlorosulfonylmethyl)benzoic acid methyl ester is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of chemical products.

Properties

IUPAC Name

methyl 3-bromo-4-(chlorosulfonylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-15-9(12)6-2-3-7(8(10)4-6)5-16(11,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVXLONUETUAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061617-77-3
Record name methyl 3-bromo-4-[(chlorosulfonyl)methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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